INCB053914 -

INCB053914

Catalog Number: EVT-1492189
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Source and Classification

INCB053914 was developed by Incyte Corporation as part of a broader effort to create targeted therapies for cancer. It is classified as a pan-PIM kinase inhibitor, meaning it inhibits all three isoforms of PIM kinases: PIM1, PIM2, and PIM3. This broad spectrum of activity is significant because different isoforms may be involved in various tumor types and stages.

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB053914 involves several key steps that utilize advanced organic chemistry techniques. Initial synthesis begins with the formation of the core structure through reactions that typically include amide bond formation and the introduction of substituents that enhance potency and selectivity against PIM kinases.

Recent studies have highlighted that extending amides with bulkier groups can enhance activity, while specific substitutions at defined positions can yield compounds with single-digit nanomolar potency against PIM kinases . The synthetic pathway often employs techniques such as:

  • Coupling Reactions: To form amide bonds between carboxylic acids and amines.
  • Functional Group Modifications: To optimize solubility and bioavailability.
  • Purification Techniques: Such as chromatography to isolate the desired compound from byproducts.
Molecular Structure Analysis

Structure and Data

The molecular structure of INCB053914 is characterized by its distinct arrangement of atoms that confer its biological activity. It features a complex arrangement that includes:

  • Core Structure: A triazole or similar heterocyclic compound that interacts with the ATP binding site of PIM kinases.
  • Substituents: Specific functional groups that enhance binding affinity and selectivity for the target kinases.

The detailed three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm binding interactions with the target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

INCB053914 undergoes various chemical reactions during its synthesis and upon interaction with biological targets. Key reactions include:

  • Phosphorylation Inhibition: INCB053914 inhibits the phosphorylation of substrates such as BAD (Bcl-2 antagonist of cell death) at serine 112, a critical step in promoting apoptosis .
  • Synergistic Interactions: When used in combination with other agents like ruxolitinib, INCB053914 enhances apoptosis through synergistic inhibition of cell survival pathways .

These reactions are pivotal in understanding how the compound exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for INCB053914 primarily involves the inhibition of PIM kinase activity. By binding to the ATP-binding site of these kinases, INCB053914 prevents their phosphorylation activity, leading to:

  • Decreased Survival Signaling: Inhibition of PIM kinases results in reduced phosphorylation of downstream targets involved in cell survival and proliferation.
  • Induction of Apoptosis: The compound promotes apoptosis by reversing the phosphorylation state of pro-apoptotic proteins like BAD, thus facilitating programmed cell death .

This mechanism highlights its potential effectiveness in treating cancers characterized by elevated PIM kinase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

INCB053914 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400 g/mol, which is conducive for cellular uptake.
  • Solubility: The compound is designed to be soluble in aqueous environments to facilitate administration.
  • Stability: It shows stability under physiological conditions, which is crucial for maintaining efficacy during treatment.

These properties are essential for determining its pharmacokinetic profile and therapeutic window.

Applications

Scientific Uses

INCB053914 has several applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily being investigated for its use in treating hematological cancers such as acute myeloid leukemia and myeloproliferative neoplasms.
  • Combination Therapies: Research indicates that it may be most effective when used alongside other therapeutic agents to overcome resistance mechanisms commonly observed in cancer treatments .
  • Preclinical Studies: Ongoing studies continue to evaluate its safety, efficacy, and optimal dosing regimens in various cancer models.
Introduction to PIM Kinases and Therapeutic Targeting

Role of PIM Kinases in Oncogenic Signaling Pathways

PIM kinases function as master integrators of oncogenic signaling, directly phosphorylating substrates involved in cell cycle progression, apoptosis evasion, and metabolic reprogramming. Key oncogenic roles include:

  • Cooperation with Key Oncogenes: PIM kinases synergize with MYC to accelerate tumorigenesis. PIM-1 stabilizes MYC protein and enhances its transcriptional activity, while MYC reciprocally amplifies PIM transcription. This collaboration drives lymphomagenesis in murine models, where co-expression of PIM and MYC induces aggressive B-cell leukemias [3] [7].
  • Modulation of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD (Bcl-2-associated death promoter). Phosphorylated BAD is sequestered by 14-3-3 proteins, preventing it from triggering mitochondrial apoptosis. This mechanism underpins tumor cell survival in hematologic malignancies [1] [4].
  • Cell Cycle Regulation: PIM-1 phosphorylates cell cycle inhibitors p21 and p27, leading to their cytoplasmic translocation and degradation. This promotes G1/S transition and uncontrolled proliferation. PIM kinases also phosphorylate Cdc25 phosphatases, further accelerating cell cycle progression [7] [8].
  • Therapy Resistance: PIM kinases confer resistance to chemotherapy, radiotherapy, and targeted agents (e.g., PI3K or mTOR inhibitors). They upregulate drug efflux pumps (ABC transporters) and enhance DNA damage repair. For example, PIM3 overexpression induces resistance to gemcitabine in pancreatic ductal adenocarcinoma, while PIM1 protects cells from radiation-induced death [1] [5] [6].
  • Cross-Talk with Key Pathways:
  • JAK/STAT: Cytokine-driven JAK/STAT activation transcriptionally upregulates PIM expression. Conversely, PIM kinases stabilize SOCS1, a negative regulator of JAK/STAT, creating a feedback loop [3] [8].
  • PI3K/AKT/mTOR: PIM and AKT share overlapping substrates (e.g., BAD, TSC2). PIM2 supports cap-dependent translation via eIF4B phosphorylation, parallel to mTOR, enabling protein synthesis in tumor cells [1] [4].

Table 1: Key Oncogenic Pathways Modulated by PIM Kinases

PathwayPIM Kinase ActionFunctional Outcome
JAK/STATTranscriptional upregulation; SOCS1 stabilizationEnhanced survival/proliferation; cytokine resistance
PI3K/AKT/mTORPhosphorylation of shared substrates (BAD, 4E-BP1)Metabolic reprogramming; therapy resistance
MYC SignalingMYC protein stabilization; co-transcriptional activationAccelerated cell cycle; lymphomagenesis
DNA Damage ResponsePhosphorylation of RAD51; BRCA2 interactionEnhanced DNA repair; radioresistance

Rationale for Pan-PIM Inhibition in Hematologic Malignancies

The development of pan-PIM inhibitors (targeting all three isoforms) is driven by the compensatory mechanisms among PIM-1, PIM-2, and PIM-3. Key rationales include:

  • Isoform Redundancy: Genetic studies reveal that single-isoform inhibition fails to suppress tumor growth due to compensatory upregulation of other isoforms. For example, PIM-2 or PIM-3 expression increases in PIM-1–deficient leukemia cells, maintaining downstream survival signals. Pan-inhibition is essential to block this adaptive resistance [1] [4] [7].
  • Preclinical Efficacy: In xenograft models of acute myeloid leukemia (AML) and multiple myeloma, pan-PIM inhibitors (e.g., AZD1208) induce apoptosis and reduce tumor burden more effectively than isoform-selective agents. This is attributed to concurrent suppression of PIM-mediated metabolism (PIM-2), survival (PIM-1), and drug efflux (PIM-3) [1] [4].
  • Overcoming Therapy Resistance: PIM kinases drive resistance to chemotherapies (e.g., gemcitabine) and targeted agents (e.g., ruxolitinib). In myeloproliferative neoplasms (MPNs), PIM inhibition restores sensitivity to JAK inhibitors by suppressing parallel survival pathways. Similarly, pan-PIM inhibitors reverse multidrug resistance by downregulating ABC transporters like P-glycoprotein [1] [5] [6].
  • Hematologic Malignancy-Specific Overexpression: PIM-1/2 are highly expressed in aggressive B-cell lymphomas (e.g., diffuse large B-cell lymphoma, DLBCL), AML, and multiple myeloma. Their expression correlates with poor prognosis, advanced disease, and MYC activation, making them high-value targets [3] [7].

Table 2: Mechanisms of Therapy Resistance Mediated by PIM Kinases

Resistance MechanismPIM Isoform InvolvedTherapeutic Challenge Addressed
ABC transporter upregulationPIM-1/3Chemotherapy efflux (e.g., anthracyclines)
BAD phosphorylationPIM-1/2Apoptosis induction by targeted agents
c-MYC stabilizationPIM-1Resistance to BET inhibitors
JAK/STAT hyperactivationPIM-2Persistence on ruxolitinib in MPNs

Emergence of INCB053914 as a Pan-PIM Kinase Inhibitor

INCB053914 is an ATP-competitive, orally bioavailable pan-PIM inhibitor developed by Incyte Corporation. It exhibits low-nanomolar IC50 values against all three PIM isoforms (PIM-1: 0.001 µM; PIM-2: 0.002 µM; PIM-3: 0.018 µM) and high selectivity over 280 other kinases, minimizing off-target toxicity. Its molecular structure exploits the unique proline residue in the PIM kinase hinge region, enabling tight binding and sustained kinase inhibition [2] [5] [6].

  • Preclinical Characterization:
  • Monotherapy Activity: INCB053914 reduces phosphorylated BAD (Ser112) and 4E-BP1 (Thr37/46), biomarkers of PIM activity, in AML and myeloma cell lines. It suppresses proliferation in 60% of hematologic malignancy models, with greatest efficacy in DLBCL and AML [5].
  • Synergy in Combination Therapy:
  • With JAK Inhibitors: In JAK2V617F-driven MPN models, INCB053914 synergizes with ruxolitinib (JAK1/2 inhibitor). It enhances apoptosis and reduces spleen volume by >25% in vivo, overcoming ruxolitinib persistence. Mechanistically, PIM inhibition suppresses mTOR signaling and cap-dependent translation, bypassing JAK2 dependency [5] [2].
  • With BCL-2 Inhibitors: INCB053914 sensitizes AML cells to venetoclax (BCL-2 inhibitor) by reducing MCL-1 expression and amplifying mitochondrial apoptosis [5].
  • With Immunomodulatory Agents: In multiple myeloma, INCB053914 enhances lenalidomide’s anti-proliferative effects by augmenting cereblon-mediated degradation of IKZF1/3 transcription factors [6].

Table 3: INCB053914 Combination Strategies in Preclinical Models

Combination PartnerCancer ModelMechanistic RationaleOutcome
Ruxolitinib (JAK1/2i)MyelofibrosisBlocks compensatory PIM-mediated survival>25% spleen volume reduction; apoptosis
Venetoclax (BCL-2i)AMLDownregulates MCL-1; enhances mitochondrial primingSynergistic cell death in refractory cells
Azacitidine (DNMTi)AML/MDSReverses PIM-mediated chemoresistanceImproved tumor reduction in vivo
Lenalidomide (IMiD)Multiple myelomaAugments IKZF1/3 degradationEnhanced anti-proliferative activity
  • Clinical Development:A Phase 1/2 study (NCT02587598) evaluated INCB053914 alone or combined with standard agents in advanced hematologic malignancies:
  • Monotherapy (Parts 1/2): Among 58 patients (AML, myeloma, lymphoma), INCB053914 showed target engagement (reduced pBAD) but limited single-agent efficacy. Biomarker analysis confirmed on-target activity, though compensatory PI3K/AKT activation was noted as a resistance mechanism [2].
  • Combination Therapy (Parts 3/4):
  • With Cytarabine or Azacitidine (AML): 2 complete responses (1 with incomplete count recovery) in 22 patients with relapsed/refractory AML. Synergy was attributed to PIM inhibition suppressing survival signals during genotoxic stress [2].
  • With Ruxolitinib (Myelofibrosis): 3/17 patients achieved >25% spleen volume reduction. INCB053814 mitigated ruxolitinib-induced mTOR activation, validating preclinical synergy [2] [5].

Properties

Product Name

INCB053914

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Synonyms

INCB053914; INCB-053914; INCB 053914.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.